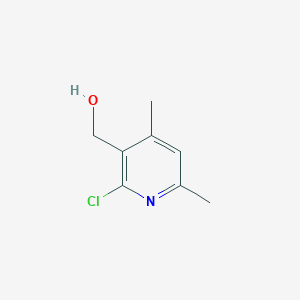
(2-Chloro-4,6-dimethylpyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-4,6-dimethylpyridin-3-yl)methanol is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro group and two methyl groups attached to a pyridine ring, along with a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4,6-dimethylpyridin-3-yl)methanol typically involves the chlorination of 4,6-dimethylpyridine followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 4,6-dimethylpyridine with thionyl chloride to introduce the chloro group, followed by a reaction with formaldehyde and a reducing agent to form the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-4,6-dimethylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The chloro group can be reduced to form a methyl group.
Substitution: The chloro group can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Formation of (2-Chloro-4,6-dimethylpyridin-3-yl)carboxylic acid.
Reduction: Formation of (2-Methyl-4,6-dimethylpyridin-3-yl)methanol.
Substitution: Formation of (2-Amino-4,6-dimethylpyridin-3-yl)methanol or (2-Hydroxy-4,6-dimethylpyridin-3-yl)methanol.
Aplicaciones Científicas De Investigación
(2-Chloro-4,6-dimethylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (2-Chloro-4,6-dimethylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The chloro and hydroxymethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Chloro-4-pyridinyl)methanol
- (2-Chloro-4,6-dimethylpyridin-3-yl)methanamine
- (4-Chloro-pyridin-2-yl)-methanol
Uniqueness
(2-Chloro-4,6-dimethylpyridin-3-yl)methanol is unique due to the presence of both chloro and hydroxymethyl groups on the pyridine ring, which imparts distinct chemical properties and reactivity. The additional methyl groups at positions 4 and 6 further differentiate it from other similar compounds, influencing its steric and electronic characteristics.
Actividad Biológica
(2-Chloro-4,6-dimethylpyridin-3-yl)methanol is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
The compound features a chloro substituent at the 2-position and two methyl groups at the 4 and 6 positions of the pyridine ring. Its structure can be represented as follows:
Biological Activities
- Antimicrobial Activity :
- Antiviral Properties :
-
Anticancer Potential :
- Research has indicated that certain pyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound against cancer cells has not been thoroughly studied, but its structural analogs suggest a potential for anticancer activity .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Similar compounds often act by inhibiting key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Receptor Interaction : Binding to specific receptors may alter cellular signaling pathways, leading to desired biological effects.
Case Studies and Research Findings
- Synthesis and Evaluation :
- Comparative Analysis :
Data Table: Biological Activities of Pyridine Derivatives
Propiedades
Fórmula molecular |
C8H10ClNO |
|---|---|
Peso molecular |
171.62 g/mol |
Nombre IUPAC |
(2-chloro-4,6-dimethylpyridin-3-yl)methanol |
InChI |
InChI=1S/C8H10ClNO/c1-5-3-6(2)10-8(9)7(5)4-11/h3,11H,4H2,1-2H3 |
Clave InChI |
AZGYJPFGHAUDQK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1CO)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















